Citalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder and anxiety disorders. It is known for its efficacy in increasing serotonin levels in the brain, which helps improve mood and emotional stability. Citalopram hydrobromide is classified under the category of antidepressants, specifically targeting serotonin transporters to enhance neurotransmitter availability.
Citalopram hydrobromide was first introduced in the 1990s and is synthesized from the compound citalopram, which is derived from the chemical structure of phenylpiperazine. It is marketed under various brand names, with Celexa being one of the most recognized.
Citalopram hydrobromide falls under the following classifications:
The synthesis of citalopram hydrobromide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Common solvents include dichloromethane and ethanol, while catalysts may be employed to facilitate certain reactions.
Citalopram hydrobromide has a complex molecular structure characterized by a phenyl ring attached to a piperazine moiety. The chemical formula is , and its molecular weight is approximately 405.3 g/mol.
Citalopram hydrobromide undergoes various chemical reactions, particularly in its interactions with biological systems:
The pharmacokinetics of citalopram involve absorption, distribution, metabolism, and excretion phases, with a half-life ranging from 21 to 37 hours depending on individual metabolic rates.
Citalopram hydrobromide functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability for receptor binding. This action enhances serotonergic neurotransmission, which is crucial in regulating mood and emotional responses.
Citalopram hydrobromide is primarily used in clinical settings for:
In addition to its therapeutic applications, ongoing research explores its potential neuroprotective effects and role in treating other psychiatric conditions due to its influence on serotonin pathways.
Citalopram hydrobromide (chemical name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide) is a bicyclic phthalane derivative with the molecular formula C₂₀H₂₂BrFN₂O and a molecular weight of 405.30 g/mol [6] [8]. Its structure (Fig. 1) comprises:
The chiral center at C1 generates two enantiomers: (R)-citalopram and (S)-citalopram. The racemic mixture exhibits a plane of symmetry but lacks internal mirror symmetry due to steric constraints imposed by the benzofuran ring system [9]. X-ray crystallography confirms a trans configuration between the fluorophenyl and benzofuran moieties, with a dihedral angle of 85°–90°. This geometry optimizes serotonin transporter (SERT) binding by positioning the nitrile group for hydrogen bonding with active-site residues [4] [9].
Table 1: Atomic Composition and Properties
Property | Value |
---|---|
Molecular formula (base) | C₂₀H₂₁FN₂O |
Molecular formula (salt) | C₂₀H₂₂BrFN₂O |
Molecular weight (salt) | 405.30 g/mol |
Chiral centers | 1 |
Hydrogen bond acceptors | 4 (N, O, F, Br⁻) |
Topological polar surface area | 36.3 Ų |
The pharmacological activity of citalopram resides almost exclusively in the (S)-enantiomer (escitalopram). The (S)-enantiomer exhibits 40-fold higher potency in inhibiting serotonin reuptake (IC₅₀ = 1.8 nM) compared to the (R)-enantiomer (IC₅₀ = 72 nM) [8] [9]. This stereoselectivity arises from:
Table 2: Enantiomer-Specific Pharmacological Profiles
Parameter | (S)-Citalopram (Escitalopram) | Racemic Citalopram |
---|---|---|
SERT inhibition (IC₅₀) | 1.8 nM | 3.6 nM |
NET inhibition (IC₅₀) | >10,000 nM | >10,000 nM |
DAT inhibition (IC₅₀) | 41,000 nM | 41,000 nM |
Relative SERT affinity | 100% | 50% |
Escitalopram oxalate (the oxalate salt of (S)-citalopram) is marketed separately. Its crystalline structure differs from racemic citalopram hydrobromide, impacting solubility and stability (Section 1.4) [4].
Citalopram hydrobromide’s stability is influenced by hydrolysis, photolysis, and formulation additives:
Hydrolytic Degradation
Under acidic conditions (0.1M HCl, 80°C), citalopram undergoes nitrile hydrolysis to form citalopram carboxamide (Degradant II). Under alkaline conditions (0.1M NaOH, 80°C), N-demethylation yields didesmethylcitalopram (Degradant V). Both pathways reduce pharmacological activity [5].
Photolytic Degradation
UV exposure (ICH Option 2 conditions) generates three primary degradants:
Table 3: Major Degradation Products and Formation Conditions
Degradant | Structure | Formation Condition | Detection Method |
---|---|---|---|
Citalopram carboxamide (II) | Nitrile → Carboxamide | Acidic hydrolysis | LC-MS (m/z 343) |
3-Hydroxycitalopram N-oxide (I) | Benzofuran hydroxylation + N-oxide | UV light | LC-MS (m/z 359) |
Citalopram N-oxide (IV) | Tertiary amine oxidation | UV light | LC-MS (m/z 341) |
Solid-State Stability
Lyophilized citalopram formulations (e.g., wafers, sponges) exhibit enhanced stability when combined with mannitol or gelatin. These additives suppress recrystallization and maintain amorphous phase integrity during accelerated aging (40°C/75% RH for 6 months) [2].
Citalopram Hydrobromide
The hydrobromide salt crystallizes in the monoclinic space group P2₁, with unit cell parameters a = 7.21 Å, b = 12.98 Å, c = 9.45 Å, and β = 102.3°. The crystal lattice features alternating layers of citalopram cations and bromide anions stabilized by:
Escitalopram Oxalate Polymorphs
(S)-Citalopram oxalate exhibits two distinct polymorphic forms:
Table 4: Crystallographic Properties of Escitalopram Oxalate Polymorphs
Property | Form I | Form II |
---|---|---|
Crystallization solvent | Acetone, acetonitrile | Methanol, ethanol |
XRD signature peaks | 6.9°, 17.6°, 24.2° | 6.6°, 20.3°, 26.4° |
Melting point | 125°C | 110°C (with phase transition) |
Hygroscopicity | Low | Moderate |
Dissolution rate | Slower | Faster |
Form I’s superior thermal stability makes it preferred for solid dosage forms. Solvent selection critically determines polymorphic outcome: protic solvents (e.g., alcohols) favor Form II, while aprotic solvents yield Form I [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7